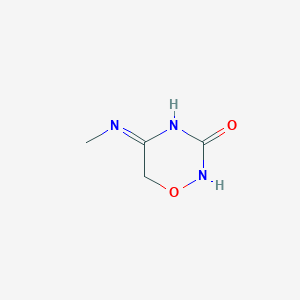
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)-: is a heterocyclic compound that contains an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a carbonyl compound, followed by cyclization.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while substitution could produce a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it might be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential.
Industry: In industry, it might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound has biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
2H-1,2,4-Oxadiazin-3(6H)-one: A similar compound without the methylamino group.
1,2,4-Oxadiazole: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness: The presence of the methylamino group in 2H-1,2,4-Oxadiazin-3(6H)-one, 5-(methylamino)- may confer unique properties, such as different reactivity or biological activity, compared to its analogs.
Properties
CAS No. |
60904-09-8 |
|---|---|
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
5-methylimino-1,2,4-oxadiazinan-3-one |
InChI |
InChI=1S/C4H7N3O2/c1-5-3-2-9-7-4(8)6-3/h2H2,1H3,(H2,5,6,7,8) |
InChI Key |
CKSPCAPUMCSPGP-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1CONC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
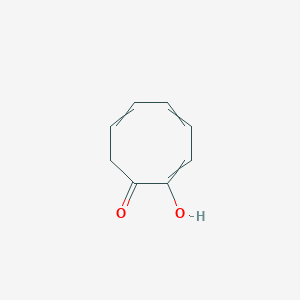


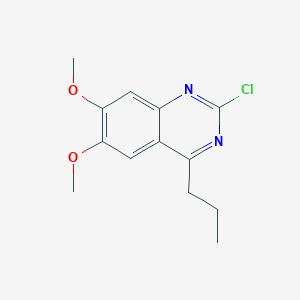
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
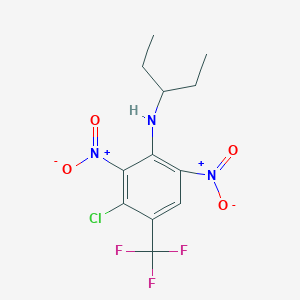
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
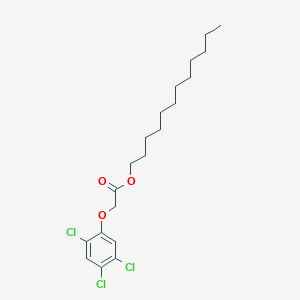
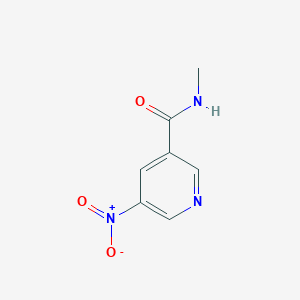

![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

